molecular formula C9H9NO2 B613824 2,3-Dihydro-1-methyl-1H-indole-5,6-dione CAS No. 3736-29-6

2,3-Dihydro-1-methyl-1H-indole-5,6-dione

Cat. No. B613824
CAS RN: 3736-29-6
M. Wt: 163.17 g/mol
InChI Key: AAKISOQUIWOBTP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-methyl-1H-indole-5,6-dione, also known as 2,3-Dihydro-1-methyl-1H-indole-5,6-dione, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-1-methyl-1H-indole-5,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-methyl-1H-indole-5,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3736-29-6

Product Name

2,3-Dihydro-1-methyl-1H-indole-5,6-dione

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-methyl-2,3-dihydroindole-5,6-dione

InChI

InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h4-5H,2-3H2,1H3

InChI Key

AAKISOQUIWOBTP-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=O)C(=O)C=C21

synonyms

Epinochrome 3736-29-6 2,3-Dihydro-1-methyl-1H-indole-5,6-dione

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above-detailed manganese dioxide oxidation was effected on 51 mg (0.20 mmol) 79% epinine hydrochloride, yielding a deep red solution of epinochrome. This was isomerized over a mixture of 0.56 g (2.5 mmol) of zinc acetate and 15 mL of ethyl acetate. After 45 min of rapid stirring, this mixture was yet slightly pink. It was again Schlenk-filtered under N2, then it was partitioned. Extractions and drying were performed as in Example 5. After an identical acetylation process, 31 mg (63% yield) of DAMI was collected.
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
63%

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